molecular formula C10H14S3 B241702 2-Methyl-1,3,5-tris(methylsulfanyl)benzene

2-Methyl-1,3,5-tris(methylsulfanyl)benzene

Cat. No.: B241702
M. Wt: 230.4 g/mol
InChI Key: RUUDMWXVKJLEIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1,3,5-tris(methylsulfanyl)benzene, also known as Mesitylene trithiol, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless to pale yellow liquid with a strong odor and is soluble in organic solvents such as alcohol and ether. Mesitylene trithiol has been widely used in various fields, including organic synthesis, material science, and biomedical research.

Mechanism of Action

The mechanism of action of 2-Methyl-1,3,5-tris(methylsulfanyl)benzene trithiol is not fully understood. However, it is believed that its thiol groups can form strong covalent bonds with metal ions, leading to the formation of metal-thiol complexes. These complexes have been shown to exhibit unique properties that make them useful in various applications.
Biochemical and Physiological Effects:
This compound trithiol has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have antimicrobial properties, making it useful in the development of new antibiotics. However, further research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Methyl-1,3,5-tris(methylsulfanyl)benzene trithiol in laboratory experiments is its high reactivity, which allows it to react with a wide range of compounds. However, its strong odor and potential toxicity can make it difficult to handle in large quantities. Additionally, its high cost can be a limiting factor for some research groups.

Future Directions

There are several future directions for research on 2-Methyl-1,3,5-tris(methylsulfanyl)benzene trithiol. One potential area of research is the development of new materials based on its unique properties. Another area of research is the investigation of its potential applications in biomedical research, such as the development of new drugs or therapies. Additionally, further studies are needed to fully understand its mechanism of action and its potential toxicity.

Synthesis Methods

The synthesis of 2-Methyl-1,3,5-tris(methylsulfanyl)benzene trithiol can be achieved through several methods. One of the commonly used methods is the reaction of mesitylene with hydrogen sulfide in the presence of a catalyst. Another method involves the reaction of mesitylene with thionyl chloride followed by the reduction of the resulting mesitylene trichloride with hydrogen sulfide.

Scientific Research Applications

2-Methyl-1,3,5-tris(methylsulfanyl)benzene trithiol has been extensively studied for its potential applications in various scientific fields. In organic synthesis, it is used as a reagent for the preparation of thioethers, thioesters, and other thiol-containing compounds. It is also used as a ligand in coordination chemistry and as a stabilizer for free radicals in polymerization reactions.
In material science, this compound trithiol has been used as a building block for the preparation of self-assembled monolayers on gold surfaces. These monolayers have been shown to exhibit unique electronic and optical properties, making them useful in the development of electronic devices and sensors.

Properties

Molecular Formula

C10H14S3

Molecular Weight

230.4 g/mol

IUPAC Name

2-methyl-1,3,5-tris(methylsulfanyl)benzene

InChI

InChI=1S/C10H14S3/c1-7-9(12-3)5-8(11-2)6-10(7)13-4/h5-6H,1-4H3

InChI Key

RUUDMWXVKJLEIE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1SC)SC)SC

Canonical SMILES

CC1=C(C=C(C=C1SC)SC)SC

Origin of Product

United States

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